Maximal HDL Cholesterol Elevation in Humanized Dyslipidemia Mouse Model: GW590735 Outperforms Fenofibrate
In hApoB100/hCETP transgenic mice, a model that recapitulates human lipoprotein metabolism, oral administration of GW590735 for 14 days produced a maximal HDL cholesterol increase of 84%, significantly exceeding the 37% increase achieved by the clinically used fibrate fenofibrate (30 mg/kg) and the 53% increase by torcetrapib [1]. GW590735 also decreased LDL and VLDL cholesterol and significantly reduced triglycerides, demonstrating a comprehensive pro-atherogenic lipid profile improvement superior to fenofibrate in the same model system [1].
| Evidence Dimension | Maximal HDL cholesterol elevation in vivo (hApoB100/hCETP transgenic mice, 14-day oral treatment) |
|---|---|
| Target Compound Data | GW590735: 84% maximal HDL-C increase |
| Comparator Or Baseline | Fenofibrate (30 mg/kg): 37% maximal HDL-C increase; Torcetrapib: 53% maximal HDL-C increase |
| Quantified Difference | GW590735 produces a 2.3-fold greater HDL-C increase than fenofibrate (84% vs 37%) |
| Conditions | Human ApoB100/human CETP double-transgenic mice; oral gavage for 14 days; lipid profiles assessed at study termination. |
Why This Matters
For procurement decisions targeting in vivo dyslipidemia efficacy studies, GW590735 provides substantially greater HDL-raising capacity than the marketed fibrate benchmark, enabling clearer pharmacodynamic signal detection.
- [1] Hansen MK, et al. Selective CETP inhibition and PPARalpha agonism increase HDL cholesterol and reduce LDL cholesterol in human ApoB100/human CETP transgenic mice. J Cardiovasc Pharmacol Ther. 2010 Jun;15(2):196-202. doi: 10.1177/1074248410362891. PMID: 20332533. View Source
